![molecular formula C20H24N4O3 B5679561 2-[3-(3-hydroxyquinoxalin-2-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5679561.png)
2-[3-(3-hydroxyquinoxalin-2-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
Synthesis Analysis
The synthesis of related diazaspiro[4.5]decan-6-one derivatives involves multi-step chemical processes, including Michael addition reactions and cyclization reactions. For instance, Tsukamoto et al. (1995) described the synthesis of novel 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones, highlighting the use of Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by a cyclization reaction (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decan-6-one derivatives has been elucidated through various analytical techniques. For example, the study by Tsai et al. (2008) on a similar compound, (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid, revealed the 1,4-dioxaspiro[4.5]decane skeleton adopts a chair conformation, providing insight into the stereochemical preferences of these molecules (Tsai, Su, & Lin, 2008).
Chemical Reactions and Properties
Spirocyclic compounds, including diazaspiro[4.5]decan-6-one derivatives, undergo various chemical reactions that modify their structure and functionality. Research by Samsonov and Volodarsky (2000) detailed the synthesis of derivatives based on 1,4-dioxaspiro[4.5]decan-8-one and 4-hydroxycyclohexanone, exploring their behavior under acid hydrolysis conditions (Samsonov & Volodarsky, 2000).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decan-6-one derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. The crystalline and molecular structures of specific derivatives have been characterized, providing valuable information on their physical attributes and how they may influence their chemical reactivity and applications (Chiaroni et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of diazaspiro[4.5]decan-6-one derivatives are influenced by their unique structural features. Studies on the reactivity of these compounds under different conditions can shed light on their potential applications in various fields, such as pharmaceuticals and materials science. For example, the research on the Ritter reaction by Rozhkova et al. (2013) illustrates the synthesis of spirocyclic systems and highlights the versatility of these compounds in chemical synthesis (Rozhkova et al., 2013).
properties
IUPAC Name |
3-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decan-2-yl)-3-oxopropyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-23-11-4-9-20(19(23)27)10-12-24(13-20)17(25)8-7-16-18(26)22-15-6-3-2-5-14(15)21-16/h2-3,5-6H,4,7-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKQWCIWVWQKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)CCC3=NC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Hydroxyquinoxalin-2-YL)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one |
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